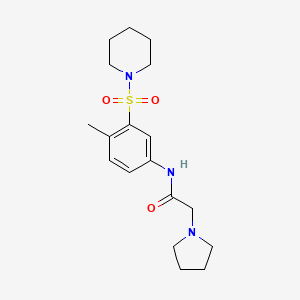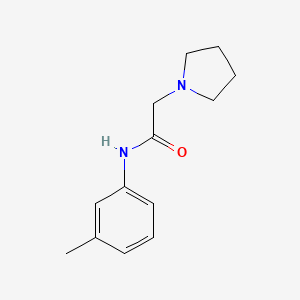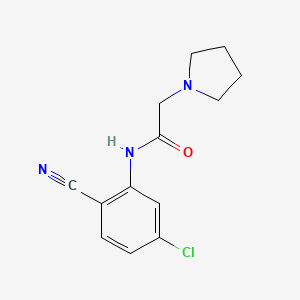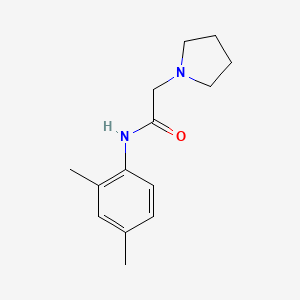
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-pyrrolidin-1-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-pyrrolidin-1-ylacetamide, commonly known as MPSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of MPSP involves its interaction with specific molecular targets in the body. In the case of its modulatory effect on voltage-gated sodium channels, MPSP binds to the channel's pore-forming alpha subunit, which leads to a decrease in the channel's activity. In the case of its inhibition of HDACs, MPSP binds to the active site of the enzyme, which prevents it from carrying out its normal function of removing acetyl groups from histone proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPSP are dependent on its specific molecular targets and the context in which it is used. In the case of its modulatory effect on voltage-gated sodium channels, MPSP has been shown to reduce the amplitude and frequency of action potentials in neurons, which can lead to a decrease in neuronal excitability. In the case of its inhibition of HDACs, MPSP has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using MPSP in lab experiments is its specificity for certain molecular targets, which allows for more precise manipulation of cellular processes. However, one of the limitations of using MPSP is its potential toxicity and off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for the study of MPSP, including:
1. Further characterization of its molecular targets and mechanisms of action
2. Development of more specific and potent analogs of MPSP for use in drug discovery
3. Investigation of its potential applications in other fields, such as immunology and cardiovascular research
4. Exploration of its potential as a tool for studying the role of specific molecular targets in disease processes.
In conclusion, MPSP is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MPSP in various fields of scientific research.
合成方法
The synthesis of MPSP involves the reaction of 4-methyl-3-piperidin-1-ylsulfonylphenylamine with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through recrystallization to obtain MPSP in its pure form.
科学研究应用
MPSP has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPSP has been shown to have a modulatory effect on the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. This makes MPSP a potential candidate for the development of novel treatments for neurological disorders such as epilepsy and neuropathic pain.
In cancer research, MPSP has been shown to have anticancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. This makes MPSP a potential candidate for the development of novel cancer therapies.
属性
IUPAC Name |
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-7-8-16(19-18(22)14-20-9-5-6-10-20)13-17(15)25(23,24)21-11-3-2-4-12-21/h7-8,13H,2-6,9-12,14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABWCJULEOGPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCCC2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-pyrrolidin-1-ylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)

![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)

![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)





![2-(2,3-dihydro-1H-inden-5-yl)-N-[4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7636808.png)

![3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7636824.png)